molecular formula C17H24N6O2S B2646440 N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide CAS No. 1219903-02-2

N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide

Cat. No.: B2646440
CAS No.: 1219903-02-2
M. Wt: 376.48
InChI Key: OSQFUADUYTVCEV-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide is a complex organic compound with a molecular formula of C17H24N6O2S. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities .

Preparation Methods

The synthesis of N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route typically includes the following steps:

    Formation of the Pyridazine Core: This involves the reaction of appropriate precursors under controlled conditions to form the pyridazine ring.

    Introduction of the p-Tolylamino Group: The p-tolylamino group is introduced through a substitution reaction, where a suitable p-tolylamine derivative reacts with the pyridazine core.

    Attachment of the Piperazine-1-sulfonamide Moiety: The final step involves the reaction of the intermediate compound with piperazine-1-sulfonamide under specific conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the p-tolylamino and piperazine moieties, to form various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antitubercular, and anticancer activities.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N,N-dimethyl-4-(6-(p-tolylamino)pyridazin-3-yl)piperazine-1-sulfonamide can be compared with other pyridazine derivatives, such as:

    Pyridazinone Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Pyrimidine Derivatives: While pyrimidines also contain nitrogen atoms in their ring structure, they have different pharmacological profiles compared to pyridazines.

    Pyrazine Derivatives: These compounds have a similar nitrogen-containing ring but exhibit distinct chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N,N-dimethyl-4-[6-(4-methylanilino)pyridazin-3-yl]piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2S/c1-14-4-6-15(7-5-14)18-16-8-9-17(20-19-16)22-10-12-23(13-11-22)26(24,25)21(2)3/h4-9H,10-13H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQFUADUYTVCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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